molecular formula C12H14ClF2N3O B12222302 1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12222302
M. Wt: 289.71 g/mol
InChI Key: VRNCEIOZAVJMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C4H6ClF2N3. It is known for its unique structure, which includes a difluoromethyl group and a methoxyphenyl group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of difluoromethylpyrazole with a methoxyphenylmethylamine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of specialized equipment and optimized reaction conditions to ensure high yield and purity. The production methods are designed to be cost-effective and scalable to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield difluoromethylpyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Scientific Research Applications

1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the methoxyphenyl group play crucial roles in its binding affinity and activity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, while the methoxyphenyl group contributes to its binding interactions and biological activity .

Properties

Molecular Formula

C12H14ClF2N3O

Molecular Weight

289.71 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3O.ClH/c1-18-10-4-2-3-9(7-10)8-15-11-5-6-17(16-11)12(13)14;/h2-7,12H,8H2,1H3,(H,15,16);1H

InChI Key

VRNCEIOZAVJMKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.